2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a 2,4-difluorobenzamide moiety via a phenyl bridge. The triazolo[4,3-b]pyridazine scaffold is known for its versatility in drug design, often contributing to strong binding interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic effects . The 2,4-difluorobenzamide substituent may enhance metabolic stability and target affinity compared to non-fluorinated analogs, as seen in related compounds .
Properties
IUPAC Name |
2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N5O/c19-12-4-5-14(15(20)9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNNRBJMGCJLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)F)F)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a heterocyclic diamine with a nitrite, followed by the reaction with hydrazine hydrate and dicarbonyl compounds to form the triazolopyridazine ring . The benzamide moiety is then introduced through a coupling reaction with the appropriate benzoyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds . Additionally, the use of continuous flow reactors can improve the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical intermediate. Its structure suggests activity against various biological targets, particularly in the development of anti-cancer and anti-inflammatory drugs. Research indicates that similar compounds can inhibit key enzymes involved in cancer progression, such as histone acetyltransferase PCAF (p300/CBP-associated factor), which modulates gene expression related to tumor growth.
Case Studies
- Inhibition of Cancer Cell Proliferation : Preliminary studies have shown that derivatives of triazolo-pyridazine compounds exhibit cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.97 µM against FABP4, indicating potential for further development as an anti-cancer agent .
- Anti-inflammatory Activity : Compounds with similar scaffolds have been reported to reduce inflammation in preclinical models by modulating inflammatory pathways. This suggests that 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide may possess similar properties.
Organic Synthesis
Building Block for Complex Molecules
This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds and polymers. Its synthetic routes typically involve multi-step processes starting from commercially available precursors. Key steps include:
- Formation of the Triazolopyridazine Core : Cyclization reactions using hydrazine and substituted nitriles under reflux conditions are common.
- Electrophilic Fluorination : The introduction of difluoro groups is achieved through reactions with reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Material Science
Development of Novel Materials
The unique electronic and optical properties of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide make it a candidate for applications in material science. Research into its properties could lead to the development of new materials for electronic devices or photonic applications.
Summary of Applications
| Field | Applications |
|---|---|
| Medicinal Chemistry | Potential anti-cancer and anti-inflammatory drug development; inhibition of key enzymes |
| Organic Synthesis | Building block for complex heterocycles; multi-step synthetic processes |
| Material Science | Development of novel materials with specific electronic or optical properties |
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. For example, as a c-Met kinase inhibitor, the compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide with structurally related triazolo[4,3-b]pyridazine derivatives, focusing on substituent effects, biological activity, and molecular interactions.
Structural Analogues and Substituent Effects
Key structural variations among triazolo[4,3-b]pyridazine derivatives include:
- Substituents on the benzamide/phenyl ring : The 2,4-difluoro group in the target compound contrasts with methyl (C1632), nitro, or hydroxy groups in analogs, which influence electronic properties and steric bulk.
- Core modifications : Pyridine (e.g., compound 10 in ) or pyrazole (E-4b in ) rings replace the benzamide in some derivatives, altering binding modes.
Molecular Interactions and Docking Studies
- Calpain-1 Inhibition : Pyridine-linked triazolo derivatives (e.g., compound 10) interact with Trp168 via π-stacking and H-bonding . The target compound’s benzamide moiety may form analogous interactions, with fluorine atoms enhancing electrostatic interactions.
- LIN28 Binding : C1632’s methylacetamide group fits into LIN28’s hydrophobic pocket, while the target compound’s bulkier benzamide might sterically hinder this interaction .
Biological Activity
2,4-Difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies based on diverse research findings.
Synthesis
The synthesis of 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves several steps:
- Formation of the Triazolopyridazine Core : This step generally includes cyclization reactions using hydrazine and various substituted nitriles under reflux conditions.
- Introduction of Difluoro Groups : Electrophilic fluorination reactions are employed to introduce the difluoro groups using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of compounds similar to 2,4-difluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide against various pathogens. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . The compounds were also assessed for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating low toxicity levels.
Antiparasitic Activity
The compound has been investigated for its efficacy against Cryptosporidium parvum, a major cause of cryptosporidiosis. Research indicates that triazolopyridazine derivatives exhibit rapid elimination of the parasite in vitro . In comparative studies, compounds like MMV665917 demonstrated superior activity in reducing parasite numbers compared to traditional treatments such as nitazoxanide.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications on the aryl tail group and linker regions significantly impact biological activity. For instance:
| Compound | Aryl Substituent | IC50 (μM) | Activity Type |
|---|---|---|---|
| 6a | 4-Pyridinyl | 1.35 | Antitubercular |
| 12a | 3-Chlorophenyl | 0.50 | Antiparasitic |
| 7e | 3-Fluorophenyl | 2.00 | Antitubercular |
These findings suggest that specific substitutions can enhance potency against targeted pathogens .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Tuberculosis Treatment : A study demonstrated that certain benzamide derivatives exhibited promising anti-tubercular activity with favorable pharmacokinetic profiles.
- Cryptosporidiosis Management : Another case focused on the elimination rates of C. parvum, showing that certain derivatives could effectively reduce parasite loads in infected cultures .
Q & A
Basic Research Question
- Spectroscopic Analysis :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Methodological Tip : Use recrystallization (e.g., EtOAc/PE) for final purification and X-ray crystallography (if crystals form) for absolute configuration confirmation .
What in vitro assays are used to evaluate its biological activity, and how are contradictions in data resolved?
Advanced Research Question
- Antiproliferative Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) with IC₅₀ calculations. Note: Discrepancies may arise from cell line-specific sensitivity or assay duration .
- Mechanistic Studies :
- PDE4 Inhibition : Radiolabeled cAMP hydrolysis assays across PDE4 isoforms (A-D) to determine selectivity (e.g., IC₅₀ < 10 nM for PDE4A) .
- Cancer Stem Cell (CSC) Targeting : Tumorsphere formation assays to assess differentiation effects (e.g., Lin-28/let-7 pathway modulation) .
Data Resolution : Cross-validate with orthogonal assays (e.g., Western blot for target protein expression) and use isoform-specific PDE4 inhibitors as controls .
How can structure-activity relationship (SAR) studies optimize selectivity for PDE4 isoforms?
Advanced Research Question
- Critical Substituents :
- Selectivity Testing : Screen against a panel of 21 PDE family members to exclude off-target effects (e.g., PDE1/5 inhibition) .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict interactions with PDE4 catalytic domains and guide substituent modifications .
What computational approaches elucidate binding mechanisms and guide inhibitor design?
Advanced Research Question
- Docking Studies : Align the compound with PDE4A’s catalytic site (PDB: 1F0J). Key interactions include:
- MD Simulations : Assess binding stability (e.g., 100 ns trajectories in GROMACS) to identify flexible regions impacting selectivity .
Methodological Tip : Validate docking poses with mutagenesis (e.g., Q489A mutation reduces potency) and compare with co-crystallized ligands (e.g., rolipram) .
How does substitution of the triazolopyridazine core impact off-target effects in biochemical assays?
Advanced Research Question
- Thrombin Inhibition Loss : Replacing benzamidine with triazolopyridazine abolishes thrombin affinity (Ki > 300 μM), confirming moiety-specific activity .
- Platelet Receptor Selectivity : Loss of fibrinogen receptor binding (IC₅₀ > 100 μM) highlights the benzamide’s role in target engagement .
Methodological Tip : Use SPR (surface plasmon resonance) to quantify binding kinetics for off-targets and prioritize analogs with >100-fold selectivity .
What strategies mitigate metabolic instability in vivo while retaining potency?
Advanced Research Question
- Metabolic Hotspots : Fluorine substitution (e.g., 2,4-difluoro) reduces CYP450-mediated oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ethyl carbamate) to enhance solubility and gradual release .
Methodological Tip : Perform microsomal stability assays (human liver microsomes) and LC-MS/MS to identify major metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
